molecular formula C27H28FNO5 B11220808 1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-fluorophenyl)ethanone

1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B11220808
M. Wt: 465.5 g/mol
InChI Key: FMYLSJFBGCMRGK-UHFFFAOYSA-N
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Description

1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy and phenoxy groups, as well as a fluorophenyl ethanone moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the Pictet-Spengler condensation reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The reaction conditions typically include acidic catalysts and moderate temperatures. Industrial production methods may involve the use of palladium-catalyzed carbon-carbon cross-coupling protocols, which allow for the efficient formation of the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under the influence of strong oxidizing agents.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses and therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE include other tetrahydroisoquinoline derivatives such as:

  • 1-phenyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
  • 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
  • 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-FLUOROPHENYL)ETHAN-1-ONE lies in its combination of methoxy, phenoxy, and fluorophenyl groups, which contribute to its distinct reactivity and potential applications.

Properties

Molecular Formula

C27H28FNO5

Molecular Weight

465.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-(4-fluorophenyl)ethanone

InChI

InChI=1S/C27H28FNO5/c1-31-23-6-4-5-7-24(23)34-17-22-21-16-26(33-3)25(32-2)15-19(21)12-13-29(22)27(30)14-18-8-10-20(28)11-9-18/h4-11,15-16,22H,12-14,17H2,1-3H3

InChI Key

FMYLSJFBGCMRGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=C(C=C4)F)OC)OC

Origin of Product

United States

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